4-(Piperidin-2-yl)pyridazine

nAChR Agonists Bioisosterism Nicotinic Pharmacology

4-(Piperidin-2-yl)pyridazine (CAS: 449736-22-5) is a heterocyclic building block consisting of a piperidine ring linked at its 2-position to the 4-position of a pyridazine ring. This compound features a chiral center at the piperidine 2-position, making it valuable as both a racemic mixture and an enantiopure intermediate in medicinal chemistry.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B12853661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-2-yl)pyridazine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CN=NC=C2
InChIInChI=1S/C9H13N3/c1-2-5-10-9(3-1)8-4-6-11-12-7-8/h4,6-7,9-10H,1-3,5H2
InChIKeyQOYHCOFANYZPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-2-yl)pyridazine: A Versatile Heterocyclic Scaffold for Bioisosteric Replacement and Chiral Synthesis


4-(Piperidin-2-yl)pyridazine (CAS: 449736-22-5) is a heterocyclic building block consisting of a piperidine ring linked at its 2-position to the 4-position of a pyridazine ring. This compound features a chiral center at the piperidine 2-position, making it valuable as both a racemic mixture and an enantiopure intermediate in medicinal chemistry . With a molecular formula of C₉H₁₃N₃ and molecular weight of 163.22, it serves primarily as a synthetic scaffold for generating bioisosteric analogs of natural alkaloids, particularly in programs targeting nicotinic acetylcholine receptors (nAChRs) [1]. Its primary differentiation from simpler pyridazine or piperidine fragments lies in its dual-ring architecture, which enables structural diversification through modifications at multiple positions on both heterocyclic rings.

Why Generic Pyridazine or Piperidine Substitutes Cannot Replicate 4-(Piperidin-2-yl)pyridazine in Receptor-Targeted Synthesis


Substituting 4-(piperidin-2-yl)pyridazine with alternative heterocyclic scaffolds—such as simple pyridines, unsubstituted piperidines, or positionally altered analogs—fundamentally alters biological target engagement and synthetic accessibility. The compound's specific connectivity (piperidine C2 linked to pyridazine C4) is critical: it serves as a bioisostere for the pyridine nucleus found in natural alkaloids like anabasine, wherein replacing the pyridine with a pyridazine ring modulates electronic distribution and hydrogen-bonding capacity at the receptor interface [1]. Additionally, the chiral center at the piperidine 2-position necessitates enantioselective synthesis or resolution; generic racemic piperidine-pyridazine mixtures lack the stereochemical definition required for structure-activity relationship (SAR) studies where enantiopurity dictates receptor subtype selectivity [2]. The precise spatial orientation of the piperidine ring relative to the pyridazine moiety governs molecular recognition at orthosteric binding sites, a feature not preserved when using 3-substituted pyridazine analogs or piperazine replacements.

4-(Piperidin-2-yl)pyridazine: Quantitative Differentiation Data for Scientific Selection and Procurement


Bioisosteric Replacement of Pyridine with Pyridazine Alters Molecular Recognition at nAChRs

4-(Piperidin-2-yl)pyridazine was specifically designed as a bioisosteric analog of the natural tobacco alkaloid (-)-anabasine, wherein the pyridine ring at the 2-position of the piperidine core is replaced by a pyridazine ring [1]. This structural modification alters the electronic distribution and hydrogen-bonding profile of the molecule. (-)-Anabasine binds to α4β2 nAChRs with a Ki of 37.63 nM , while anabaseine (the unsaturated analog) shows Ki values of 58 nM (α7) and 67 nM (α4β2) [2]. The pyridazine replacement introduces an additional nitrogen atom capable of participating in hydrogen bonding, which can modulate subtype selectivity and agonist efficacy—a property not achievable with the native pyridine-containing scaffold.

nAChR Agonists Bioisosterism Nicotinic Pharmacology

Enantioselective Synthesis Enables Access to Stereochemically Defined nAChR Probes

4-(Piperidin-2-yl)pyridazine can be synthesized as both racemic mixtures and enantiopure forms via a Diels–Alder cycloaddition with inverse electron demand using 1,2,4,5-tetrazines as dienes and enantiopure 2-(2′-methoxyethenyl)-piperidine as the dienophile [1]. The synthesis starts from (S)-(−)-piperidine-1,2-dicarboxylic acid-1-tert-butyl ester, enabling production of the (S)-enantiomer with defined stereochemistry. This contrasts with alternative synthetic routes that yield only racemic products, which are unsuitable for studies where enantioselective receptor binding dictates pharmacological outcome .

Chiral Synthesis Asymmetric Synthesis Stereochemistry

Positional Isomerism Dictates Synthetic Utility: 4-Pyridazinyl vs. 3-Pyridazinyl Substitution

4-(Piperidin-2-yl)pyridazine features substitution at the 4-position of the pyridazine ring. The alternative 3-substituted pyridazine analogs—such as those employed in muscarinic antagonist programs [1] or acetylcholinesterase inhibitors [2]—exhibit different electronic properties and steric constraints due to adjacency to a ring nitrogen. While 3-substituted derivatives have demonstrated IC50 values as low as 10 nM in AChE inhibition assays [2], the 4-substituted scaffold positions the piperidine moiety farther from the pyridazine nitrogens, altering the vector of the basic amine relative to the aromatic plane. This positional difference translates to distinct molecular recognition profiles in receptor binding pockets, as evidenced by the divergent biological targets pursued with 3-substituted (muscarinic, AChE) versus 4-substituted (nicotinic) pyridazine scaffolds.

Positional Isomerism Regioselectivity Scaffold Design

Hydrochloride Salt Form Enhances Aqueous Solubility for Biological Assays

4-(Piperidin-2-yl)pyridazine is commercially available as the free base (CAS: 449736-22-5, MW: 163.22) and as the hydrochloride salt (CAS: 1956332-41-4, MW: 199.68) . The hydrochloride form is specifically prepared to enhance aqueous solubility and stability, which is critical for in vitro biological assays and pharmaceutical formulation development [1]. The free base form may be preferred for synthetic applications where basic conditions are required, while the salt form facilitates dissolution in aqueous buffers for dose-response studies. Commercial specifications for the hydrochloride salt typically include ≥97% purity, ensuring reproducibility in assay conditions .

Salt Form Solubility Formulation

Optimal Research and Procurement Applications for 4-(Piperidin-2-yl)pyridazine


Medicinal Chemistry: Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators

4-(Piperidin-2-yl)pyridazine is ideally suited for SAR campaigns targeting nAChRs, where it serves as a bioisosteric scaffold replacing the pyridine ring of anabasine and anabaseine. The pyridazine ring's additional nitrogen enables exploration of novel hydrogen-bonding interactions within the orthosteric binding pocket, potentially yielding ligands with altered subtype selectivity relative to pyridine-based leads [1]. The availability of enantiopure material further supports studies correlating stereochemistry with agonist/antagonist efficacy [2].

Synthetic Methodology: Chiral Building Block for Asymmetric Synthesis

This compound functions as a versatile chiral building block for constructing more complex piperidine-containing molecules. The established Diels–Alder methodology with inverse electron demand provides access to both racemic and enantiopure forms, making it valuable for laboratories developing asymmetric synthetic routes to 2-substituted piperidines [1]. The compound's dual-ring architecture also enables further functionalization at the pyridazine ring for diversification.

Pharmacological Tool Compound Studies: Probing Positional Isomerism in Pyridazine Scaffolds

As a 4-substituted pyridazine, this compound provides a structurally distinct alternative to the more common 3-substituted pyridazine pharmacophores used in muscarinic and cholinesterase inhibitor programs [2]. Researchers investigating how substitution position alters receptor recognition across different GPCR and enzyme targets can employ 4-(piperidin-2-yl)pyridazine as a comparative tool to map binding site topology and vector requirements for basic amine presentation [3].

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